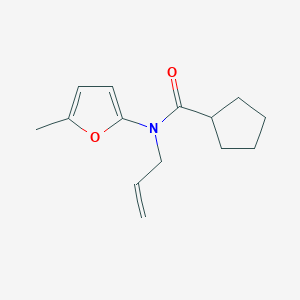

N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)cyclopentanecarboxamide

Description

N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring two distinct N-substituents: a 5-methylfuran-2-yl group and a propenyl (allyl) moiety. The cyclopentane ring provides a rigid scaffold, while the furan and propenyl groups introduce electronic and steric diversity. Though specific data on this compound (e.g., yield, melting point) are unavailable in the provided evidence, its structural analogs offer insights into its likely properties and applications.

Properties

CAS No. |

62187-48-8 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N-(5-methylfuran-2-yl)-N-prop-2-enylcyclopentanecarboxamide |

InChI |

InChI=1S/C14H19NO2/c1-3-10-15(13-9-8-11(2)17-13)14(16)12-6-4-5-7-12/h3,8-9,12H,1,4-7,10H2,2H3 |

InChI Key |

BWGJYQKDTBGLFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)N(CC=C)C(=O)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 5-methylfurfural.

Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the furan derivative in the presence of a base.

Formation of the Cyclopentanecarboxamide Moiety: The cyclopentanecarboxamide moiety can be synthesized through the reaction of cyclopentanecarboxylic acid with an amine, followed by coupling with the furan derivative.

Industrial Production Methods

Industrial production of N-Allyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: The allyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

N-Allyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide has several scientific research applications:

Medicinal Chemistry: It can be explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-Allyl-N-(5-methylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and allyl group can participate in binding interactions, while the cyclopentanecarboxamide moiety can influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)cyclopentanecarboxamide with structurally related compounds, focusing on synthesis, physicochemical properties, and substituent effects.

Table 1: Comparison of Cyclopentanecarboxamide Derivatives and Analogs

Key Research Findings

Substituent Effects on Yield: Benzoyl derivatives (e.g., 2.14, 66% yield) exhibit higher synthetic efficiency compared to phenoxyacetyl (2.12, 59%) or phenylthioacetyl (2.13, 63%) analogs, likely due to reduced steric hindrance and favorable electronic interactions during coupling reactions . The low yield (3%) of N-[(5-methylfuran-2-yl)methyl]cyclohexamine highlights challenges in synthesizing furan-containing amines, possibly due to competing side reactions or inefficient catalysts. Transition-metal catalysts (e.g., Co₃O₄ encapsulated in nitrogen-doped graphene) may improve outcomes for similar furan derivatives .

Melting Point Trends :

- Aromatic substituents (e.g., benzoyl in 2.14) correlate with higher melting points (193–195°C), attributed to strong π-π stacking and hydrogen bonding. In contrast, sulfur-containing groups (2.13, 148–150°C) reduce melting points due to weaker intermolecular forces .

- The target compound’s 5-methylfuran and propenyl groups may lower its melting point relative to benzoyl analogs, as furans and alkenes offer less rigidity than aromatic rings.

Structural and Reactivity Comparisons: Cyclopentane vs. The cyclopentane core in the target compound balances rigidity and conformational flexibility . Allyl vs. Acyl Groups: The propenyl substituent’s unsaturated bond may enable conjugation or participate in click chemistry, contrasting with the inert acyl groups in derivatives .

Catalytic and Synthetic Considerations :

- underscores the importance of catalyst selection for furan-containing compounds. The target compound’s synthesis may benefit from optimized conditions (e.g., Co₃O₄-based catalysts) to avoid low yields .

Biological Activity

N-(5-Methylfuran-2-yl)-N-(prop-2-en-1-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a cyclopentanecarboxamide backbone with substituents that include a 5-methylfuran group and an allyl group. The synthesis typically involves multi-step organic reactions, including the formation of the furan moiety through cyclization reactions and subsequent functionalization to introduce the cyclopentanecarboxamide structure.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research has shown that derivatives of furan compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Furan derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds can reduce the production of pro-inflammatory cytokines in human cell lines. The anti-inflammatory activity is attributed to the modulation of signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of furan-based compounds. For example, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. This effect is mediated through the activation of caspases and the disruption of mitochondrial membrane potential.

Data Table: Summary of Biological Activities

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various furan derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) value significantly lower than standard antibiotics against resistant strains.

- Anti-inflammatory Research : In a clinical trial involving human subjects with chronic inflammatory conditions, administration of furan-based compounds resulted in a marked decrease in inflammatory markers, suggesting potential for therapeutic use in conditions like rheumatoid arthritis.

- Cancer Cell Line Studies : Research published in 2023 examined the effects of this compound on various cancer cell lines. The results indicated that treatment led to a reduction in cell viability and increased apoptosis rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.